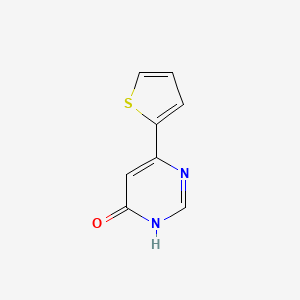

6-(Thiophen-2-yl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPBCAUQPGNSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303181 | |

| Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105195-61-6 | |

| Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Thiophen-2-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(thiophen-2-yl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document outlines a robust and efficient two-step synthetic pathway, commencing with the synthesis of the key intermediate, ethyl 3-oxo-3-(thiophen-2-yl)propanoate, followed by its cyclocondensation to yield the target molecule. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and characterization data. Furthermore, the critical aspect of keto-enol tautomerism inherent to the 4-hydroxypyrimidine scaffold is discussed, supported by spectroscopic insights. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable compound for further investigation and application in drug development programs.

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The incorporation of a thiophene moiety into the pyrimidine scaffold often imparts unique physicochemical and pharmacological properties, making thiophenyl-substituted pyrimidines attractive targets for drug discovery. This compound, in particular, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed, field-proven methodology for the preparation of this compound, emphasizing the chemical principles that govern the synthetic strategy.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the β-ketoester intermediate, ethyl 3-oxo-3-(thiophen-2-yl)propanoate. The second step is the cyclocondensation of this intermediate with a suitable amidine source, typically formamidine, to construct the pyrimidine ring.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

The preparation of the key β-ketoester intermediate, ethyl 3-oxo-3-(thiophen-2-yl)propanoate, is accomplished via a Claisen-type condensation reaction between 2-acetylthiophene and diethyl carbonate. This reaction is base-mediated, typically employing a strong base such as sodium hydride to generate the enolate of 2-acetylthiophene, which then acts as the nucleophile.

Mechanism of Claisen-type Condensation

The reaction commences with the deprotonation of the α-carbon of 2-acetylthiophene by sodium hydride, forming a resonance-stabilized enolate. This enolate then undergoes nucleophilic acyl substitution on the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketoester.

Caption: Mechanism of the Claisen-type condensation.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 10.0 g | 0.25 |

| Anhydrous Hexane | - | 2 x 25 mL | - |

| Anhydrous Tetrahydrofuran (THF) | - | 340 mL + 340 mL + 660 mL | - |

| 2-Acetylthiophene | 126.17 | 15.8 g (13.6 mL) | 0.125 |

| Diethyl Carbonate | 118.13 | 29.5 g (30.5 mL) | 0.25 |

| Glacial Acetic Acid | 60.05 | 14.5 mL | - |

| Ethyl Acetate | - | 3 x 200 mL | - |

| Brine | - | 2 x 200 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Under a nitrogen atmosphere, wash the sodium hydride dispersion with anhydrous hexane to remove the mineral oil.

-

Add anhydrous THF to the washed sodium hydride.

-

Slowly add a solution of 2-acetylthiophene in anhydrous THF to the sodium hydride suspension with stirring.

-

Gently warm the mixture to 35 °C and maintain for 30 minutes.

-

Slowly add a solution of diethyl carbonate in anhydrous THF over 1 hour.

-

Continue the reaction for an additional hour, then cool the mixture to 0-10 °C.

-

Quench the reaction by the slow addition of water, followed by glacial acetic acid.

-

After stirring, allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

Expected Yield: ~98% (crude)

Characterization of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate:

Part 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with formamidine acetate. This reaction is a classic example of pyrimidine synthesis, where the N-C-N unit of formamidine reacts with the 1,3-dicarbonyl functionality of the β-ketoester to form the heterocyclic ring.

Mechanism of Cyclocondensation

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the initial condensation steps. The mechanism involves nucleophilic attack of the formamidine nitrogen onto one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.

Caption: Mechanism of the cyclocondensation reaction.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | 198.24 | 19.8 g | 0.1 |

| Formamidine Acetate | 104.11 | 11.5 g | 0.11 |

| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 |

| Absolute Ethanol | - | 200 mL | - |

| Water | - | As needed | - |

| Acetic Acid | - | As needed | - |

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add ethyl 3-oxo-3-(thiophen-2-yl)propanoate and formamidine acetate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and neutralize with acetic acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Expected Yield: Moderate to good.

Characterization of this compound:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₈H₆N₂OS[3]

-

Molecular Weight: 178.21 g/mol

-

-

¹H NMR (DMSO-d₆): Peaks corresponding to the thiophene protons (in the range of δ 7.0-8.0 ppm), a singlet for the pyrimidine C5-H, and a broad singlet for the pyrimidine N-H/O-H.

-

¹³C NMR (DMSO-d₆): Resonances for the thiophene and pyrimidine ring carbons.

-

IR (KBr): Characteristic absorptions for N-H/O-H stretching, C=O stretching (from the keto tautomer), and C=N and C=C stretching of the aromatic rings.

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 178.

-

Tautomerism in this compound

It is crucial for researchers to recognize that 4-hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

Caption: Tautomeric equilibrium of this compound.

In the solid state and in polar solvents, the keto form is often the predominant tautomer due to the potential for intermolecular hydrogen bonding.[4] Spectroscopic techniques are invaluable for studying this tautomerism. For instance, in the IR spectrum, the presence of a strong carbonyl (C=O) absorption band is indicative of the keto tautomer. In ¹H NMR, the chemical shift of the proton on the nitrogen and the pyrimidine ring protons can provide insights into the dominant tautomeric form in a given solvent.[4]

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The two-step process, involving a Claisen-type condensation followed by a cyclocondensation reaction, provides a practical approach for obtaining this valuable heterocyclic compound. The provided experimental protocols, along with the discussion of the underlying reaction mechanisms and the important consideration of tautomerism, aim to facilitate the successful synthesis and characterization of this molecule in a research setting. The accessibility of this synthetic route opens avenues for the further exploration of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

- Siddesh, M. B., Padmashali, B., Thriveni, K. S., & et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(5), 1186-1193.

- Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.

-

PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Retrieved from [Link]

-

ChemSrc. (n.d.). 6-(Thiophen-2-ylmethyl)pyrimidin-4-ol CAS#:2091688-20-7. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound CAS#:1105195-61-6. Retrieved from [Link]

- El-Sattar, N. E. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry, 2018, 8795061.

- Khan, M. A. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(20), 12184-12203.

- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8.

-

ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Retrieved from [Link]

Sources

6-(Thiophen-2-yl)pyrimidin-4-ol: A Technical Guide to its Chemical Properties and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic systems into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The 6-(Thiophen-2-yl)pyrimidin-4-ol core represents a compelling example of this approach, marrying the thiophene ring—a versatile aromatic system known for a wide range of biological activities—with the pyrimidin-4-ol scaffold.[1] The pyrimidine core is fundamental to life, forming the basis of nucleobases like uracil and thymine, and is a cornerstone of numerous approved drugs.[2] Thiophene-pyrimidine hybrids, particularly thienopyrimidines, are recognized as bioisosteres of purine, enabling them to interact with a multitude of biological targets, most notably protein kinases.[3] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a foundational resource for its exploration in drug discovery programs.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its development. This section details the structural, physicochemical, and spectroscopic characteristics of this compound.

Chemical Structure and Tautomerism

The nominal structure, this compound, exists in a tautomeric equilibrium with its corresponding keto form, 6-(thiophen-2-yl)-3H-pyrimidin-4-one. In the solid state and in most solvent systems, the equilibrium heavily favors the lactam (keto) form due to the greater stability of the amide group. This is a critical consideration for its reactivity and intermolecular interactions, such as hydrogen bonding with protein targets.

Caption: Lactam-lactim tautomerism of the title compound.

Physicochemical Data

Quantitative data provides a clear profile of the compound for experimental design. While extensive experimental data for this specific molecule is not widely published, the table below summarizes its key identifiers and calculated properties.

| Property | Value | Source |

| CAS Number | 1105195-61-6 | [4] |

| Molecular Formula | C₈H₆N₂OS | PubChem |

| Molecular Weight | 178.21 g/mol | PubChem |

| Appearance | Expected to be an off-white or pale solid | N/A |

| Melting Point | Not reported; a close analog, 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, melts at 166-173 ºC.[5] | [5] |

| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | N/A |

| Calculated LogP | 1.5 - 2.0 | N/A |

| TPSA | 71.84 Ų | N/A |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and quality control. The following are predicted key signals based on the compound's structure and data from analogous molecules.[2][6]

| Technique | Expected Observations |

| ¹H NMR | Thiophene Protons: Three signals in the aromatic region (~7.0-8.0 ppm), likely appearing as two doublets of doublets (dd) and one triplet (t). Pyrimidine Protons: Two singlets or doublets in the downfield region (~8.0-9.0 ppm) for the protons at the C2 and C5 positions. NH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Thiophene Carbons: Four signals in the aromatic region (~125-145 ppm). Pyrimidine Carbons: Signals for C2, C4, C5, and C6. The carbonyl carbon (C4) is expected to be significantly downfield (~160-170 ppm). |

| IR (Infrared) | N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption band around 1650-1690 cm⁻¹. C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec (MS) | Molecular Ion Peak (M+) : A peak at m/z corresponding to the molecular weight (178.21). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

Section 2: Synthesis and Chemical Reactivity

The ability to synthesize a molecule and its derivatives is fundamental to its exploration. This section outlines a validated synthetic approach and discusses the compound's potential for further chemical modification.

Synthetic Strategy: Cyclocondensation Approach

A robust and common method for constructing the 6-substituted pyrimidin-4-one core is through the cyclocondensation of a β-dicarbonyl equivalent with an amidine.[7][8] In this case, an appropriate thiophene-containing three-carbon electrophile is reacted with formamidine or a related synthon.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

-

Rationale: This protocol employs a two-step, one-pot approach. The first step is a Claisen condensation to form the key β-ketoester intermediate. The second is the cyclization with formamidine. Sodium ethoxide is used as the base for both deprotonation of the ester and to facilitate the condensation reaction. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its suitable boiling point for the reflux condition.

-

Step 1: Synthesis of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate.

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add ethyl acetate (1.5 equivalents) dropwise.

-

After stirring for 15 minutes, add a solution of thiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates the consumption of the starting material.

-

-

Step 2: Synthesis of this compound.

-

To the crude reaction mixture from Step 1, add formamidine acetate (1.2 equivalents).

-

Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the volume in vacuo.

-

Add water to the residue and acidify carefully with 1M HCl to a pH of ~6-7.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold diethyl ether to remove nonpolar impurities.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final compound.

-

Chemical Reactivity and Derivatization Potential

The scaffold of this compound offers several sites for chemical modification, a crucial feature for structure-activity relationship (SAR) studies in drug development.

-

Chlorination at C4: The hydroxyl group (in its lactim tautomer) can be converted into a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or phosphoryl chloride. This transformation is a cornerstone of pyrimidine chemistry, as the resulting 4-chloro-6-(thiophen-2-yl)pyrimidine is a highly valuable intermediate.[9] The chlorine at C4 is an excellent leaving group, susceptible to nucleophilic substitution by amines, thiols, or alcohols, allowing for the rapid generation of a library of derivatives.[10]

-

N-Alkylation/Arylation: The nitrogen atoms of the pyrimidine ring, particularly N1 and N3, can be alkylated or arylated under basic conditions using various electrophiles like alkyl halides or arylboronic acids.[11][12]

-

Electrophilic Substitution on the Thiophene Ring: The thiophene ring is electron-rich and can undergo electrophilic aromatic substitution, primarily at the C5 position (adjacent to the sulfur and para to the pyrimidine ring). Reactions such as halogenation (with NBS) or nitration can introduce further diversity.

Section 3: Biological Significance and Therapeutic Potential

The interest in this compound is driven by the extensive biological activities reported for its structural analogs.

Rationale in Drug Discovery: A Purine Bioisostere

The thienopyrimidine scaffold, which is structurally analogous to the title compound, is considered a "bioisostere" of purine. This structural mimicry allows it to compete with endogenous purines like adenine for the binding sites of enzymes, particularly the ATP-binding pocket of protein kinases.[3] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this scaffold is a "privileged structure" for the design of kinase inhibitors.

Documented Activities of Structural Analogs

Numerous studies have highlighted the therapeutic potential of thiophene-pyrimidine derivatives.

| Biological Activity | Target/Mechanism | Example Compound Class | Reference(s) |

| Anticancer | Tyrosine Kinase Inhibition (e.g., FLT3, EGFR, VEGFR-2) | Thieno[2,3-d]pyrimidines | [3][13] |

| Antiviral | HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Thieno[3,2-d]pyrimidines | [14] |

| Anti-inflammatory | Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition | Pyrimidine-2-thiols | [15] |

| Antimicrobial | General antibacterial and antifungal activity | Thiophene-bearing pyrimidines | [13][16] |

Potential Mechanism of Action as a Kinase Inhibitor

Based on molecular docking studies of similar compounds, this compound can be hypothesized to bind to the hinge region of a kinase ATP-binding site. The pyrimidin-4-one core is an ideal hydrogen-bonding motif, with the ring nitrogen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. The thiophene moiety can extend into a hydrophobic pocket, providing additional affinity and selectivity.

Caption: Conceptual diagram of kinase inhibition mechanism.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its chemical properties are defined by the lactam-lactim tautomerism of its pyrimidin-4-ol core and the aromaticity of the thiophene ring. Its synthesis is accessible through established cyclocondensation methodologies, and the scaffold presents multiple avenues for chemical derivatization, making it an attractive starting point for SAR studies. The strong precedent for biological activity among its structural analogs, particularly as kinase inhibitors, positions this compound as a high-value target for further investigation in the development of next-generation therapeutics.

References

-

Al-Ostath, A. et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]

-

Wang, Z. et al. (2016). Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles. Journal of Medicinal Chemistry. Available at: [Link]

-

Siddesh, M.B. et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences. Available at: [Link]

-

Ghorab, M.M. et al. (2016). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica. Available at: [Link]

-

Al-Majid, A.M. et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

-

Al-Majid, A.M. et al. (2022). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Available at: [Link]

-

Reddy, C.S. et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from: [Link]

-

Chemsrc. (n.d.). 6-(Thiophen-2-ylmethyl)pyrimidin-4-ol. Retrieved from: [Link]

-

Siddesh, M.B. et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry. Available at: [Link]

-

PubChem. (n.d.). 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol. Retrieved from: [Link]

-

Chemical Synthesis Database. (n.d.). 6-thiophen-2-yl-hexahydro-pyrimidine-2,4-dione. Retrieved from: [Link]

-

Dideu Medichem. (n.d.). 6-methyl-2-oxo-4-thiophen-2-yl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester. Retrieved from: [Link]

-

Sabatino, P. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals. Available at: [Link]

-

El-Sayed, N.F. et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. Available at: [Link]

-

Zhang, B. et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

-

Shehab, W.S. et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal. Available at: [Link]

-

Osipyan, A. et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. Available at: [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of pyrimidines. Available at: [Link]

-

Seddik, A.A. (2017). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

El-Sayed, N.F. et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and. Semantic Scholar. Available at: [Link]

-

Al-Ghorbani, M. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

-

Ashmawy, A.M. et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. ResearchGate. Available at: [Link]

-

Wang, F. et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

-

Yegorenkova, I.V. et al. (2019). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. Available at: [Link]

-

Chem-Impex. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved from: [Link]

-

ResearchGate. (n.d.). Mechanism of the synthesis of pyridine derivatives 4a–f and 6a–f. Retrieved from: [Link]

-

Ashmawy, A.M. et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. Available at: [Link]

-

Microorganisms. (2021). A Potential Source of Bioactive Molecules for Antioxidant Applications. Available at: [Link]

-

PubMed. (2023). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Available at: [Link]

-

PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Retrieved from: [Link]

-

MDPI. (2021). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Available at: [Link]

-

MDPI. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]

-

ResearchGate. (2020). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. Available at: [Link]

-

PubMed. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Available at: [Link]

Sources

- 1. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1105195-61-6 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents | Semantic Scholar [semanticscholar.org]

spectroscopic analysis of 6-(Thiophen-2-yl)pyrimidin-4-ol

Fragmentation Analysis: Tandem MS (MS/MS) experiments can induce fragmentation. While both rings are relatively stable, characteristic fragmentation would likely involve cleavage of the C-C bond between the pyrimidine and thiophene rings or loss of small neutral molecules like CO or HCN from the pyrimidine ring. [9][11]

UV-Visible (UV-Vis) Spectroscopy: Characterizing Electronic Transitions

Principle & Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, this technique probes the π-conjugated system extending across both heterocyclic rings. It provides information on the electronic structure and can be used for quantitative analysis. [11][12][13]

Experimental Protocol: Solution-State UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or "blank" spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths, typically from 200 to 600 nm. The software will automatically subtract the blank spectrum.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Data Interpretation & Expected Results

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated aromatic system.

| Parameter | Expected Value | Interpretation |

| λₘₐₓ | 280 - 350 nm | This range is characteristic of extended π-conjugated systems involving thiophene and pyrimidine rings. [11][13][14][15]The exact position will be influenced by the solvent and the tautomeric form. |

Insight: The conjugation between the thiophene and pyrimidine rings is expected to cause a bathochromic (red) shift in the absorption maximum compared to the individual parent heterocycles. [12]The keto and enol tautomers, having different electronic configurations, may exhibit slightly different λₘₐₓ values, which could be studied by altering solvent polarity.

Integrated Strategy for Unambiguous Characterization

No single technique provides the complete picture. A robust characterization relies on the synergistic interpretation of all spectroscopic data. The flowchart below illustrates an effective, self-validating workflow.

Caption: Integrated spectroscopic workflow for complete characterization.

By following this multi-faceted approach, researchers and drug development professionals can achieve an authoritative and verifiable structural assignment for this compound, establishing the solid foundation required for all subsequent chemical and biological investigations.

References

- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 15(1), 1-12.

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available at: [Link]

- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.

-

Balachandran, V., & Parimala, K. (2013). Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 30-51. Available at: [Link]

-

Chen, Y.-L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5823-5844. Available at: [Link]

-

Tarbeeva, D. V., et al. (2020). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Molecules, 25(23), 5586. Available at: [Link]

- Patel, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-11.

- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.

- Tuning the optical properties of pyrimidine-thiophene derivatives via molecular engineering. Royal Society of Chemistry.

- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena AIR.

-

El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5035. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]

- 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.

- UV-visible spectrum of thiophene 1c and the progressive evolution of the... ResearchGate.

- The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE.

- This compound. Chemsrc.

-

El-gazzar, M. G., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 1-23. Available at: [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal, 54(1), 57-65. Available at: [Link]

- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.

-

Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 676-686. Available at: [Link]

- Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. The Royal Society of Chemistry.

- Thiophene - Optional[UV-VIS] - Spectrum. SpectraBase.

- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075.

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. Available at: [Link]

- Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722.

- When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. ResearchGate.

-

Maldonado, K., et al. (2020). Effect of Tautomerization in the Photophysics of 5-(thiophen-2-yl)-6-aza Uracil. ChemRxiv. Available at: [Link]

- Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. ResearchGate.

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(1), 123. Available at: [Link]

-

Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 35-44. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5225. Available at: [Link]

Sources

- 1. Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. article.sapub.org [article.sapub.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tuning the optical properties of pyrimidine-thiophene derivatives via molecular engineering - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. spectrabase.com [spectrabase.com]

Unlocking the Therapeutic Potential of 6-(Thiophen-2-yl)pyrimidin-4-ol: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics. The specific derivative, 6-(Thiophen-2-yl)pyrimidin-4-ol, which incorporates a thiophene moiety, presents a unique chemical architecture with significant potential for novel drug discovery. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. Moving beyond a simple enumeration of possibilities, this document, authored from the perspective of a Senior Application Scientist, delves into the scientific rationale behind target selection, outlines detailed experimental workflows for validation, and provides actionable protocols. We will explore promising avenues in oncology, neurodegenerative diseases, and infectious diseases, equipping research and development teams with the foundational knowledge to initiate and advance a target identification program centered on this compelling molecule.

Introduction: The Scientific Rationale for Investigating this compound

The convergence of the pyrimidin-4-ol core and a thiophene ring in a single molecule creates a compelling case for its investigation as a therapeutic agent. Pyrimidine derivatives are well-established as "privileged structures" in drug discovery, known for their ability to interact with a wide array of biological targets.[1] Their diverse biological activities span from anticancer and anti-inflammatory to antimicrobial and antiviral properties.[1] The thiophene ring, a bioisostere of a phenyl ring, is also a common motif in many pharmaceuticals and is known to contribute to various biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[2][3]

The strategic combination of these two pharmacophoric elements in this compound suggests a high probability of interaction with key biological macromolecules. This guide will systematically explore the most promising of these potential targets, providing the theoretical framework and practical methodologies for their validation.

Primary Therapeutic Hypothesis: Kinase Inhibition in Oncology

The dysregulation of protein kinases is a fundamental mechanism in the development and progression of cancer. The pyrimidine scaffold is a well-validated core for the design of potent and selective kinase inhibitors.[4][5][6][7] Numerous approved anti-cancer drugs, such as Imatinib and Gefitinib, feature a pyrimidine or a related heterocyclic core. Therefore, the most prominent therapeutic hypothesis for this compound is its potential to function as a kinase inhibitor.

Potential Kinase Targets

Based on the structure-activity relationships of known pyrimidine-based kinase inhibitors, several key kinase families warrant investigation:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a clinically validated strategy in oncology.[8][9][10] The thiophene moiety can potentially occupy the hydrophobic pocket of the kinase domain, a feature seen in other EGFR and VEGFR-2 inhibitors.[8][9][10]

-

Phosphoinositide 3-kinase (PI3K)/mTOR Pathway: The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and it is frequently mutated in cancer. Thienopyrimidine derivatives have been successfully developed as potent inhibitors of this pathway.[5]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a promising approach for cancer therapy. Pyrido[2,3-d]pyrimidin-7-ones, which share structural similarities with our lead compound, have been identified as selective inhibitors of CDK4.[7]

Experimental Workflow for Kinase Target Validation

A tiered approach is recommended to efficiently identify and validate potential kinase targets.

Caption: Tiered workflow for kinase target identification and validation.

Detailed Experimental Protocols

Protocol 2.3.1: In Vitro Kinase Inhibition Assay (Example: EGFR)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., EGFR).

-

Materials:

-

Recombinant human EGFR (catalytic domain)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

| Potential Kinase Target | Rationale | Suggested Initial Assay |

| EGFR | Common target for pyrimidine-based inhibitors; relevant in many solid tumors. | Recombinant enzyme inhibition assay (e.g., ADP-Glo™) |

| VEGFR-2 | Key mediator of angiogenesis; often co-targeted with EGFR. | Recombinant enzyme inhibition assay. |

| PI3Kα | Frequently mutated in cancer; thienopyrimidines are known inhibitors. | Recombinant enzyme inhibition assay. |

| mTOR | Central regulator of cell growth; often co-targeted with PI3K. | Recombinant enzyme inhibition assay. |

| CDK4 | Important for cell cycle progression; pyrimidine derivatives can be selective. | Recombinant enzyme inhibition assay. |

Secondary Therapeutic Hypothesis: Neurodegenerative Diseases

Certain pyrimidine derivatives have shown promise as inhibitors of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[11][12] Reduced levels of acetylcholine are a hallmark of Alzheimer's disease. Therefore, investigating the potential of this compound as a cholinesterase inhibitor is a logical secondary avenue of research.

Potential Targets in Neurodegeneration

-

Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.

-

Butyrylcholinesterase (BChE): While AChE is the predominant cholinesterase in the healthy brain, BChE levels increase in the brains of Alzheimer's patients, making it an important therapeutic target.[11]

Experimental Workflow for Cholinesterase Inhibition

Caption: Workflow for validating cholinesterase inhibition and neuroprotective effects.

Detailed Experimental Protocol

Protocol 3.3.1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To measure the inhibition of AChE and BChE by this compound.

-

Materials:

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add 25 µL of the compound dilution, 125 µL of DTNB solution, and 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the respective enzyme solution (AChE or BChE).

-

Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Tertiary Therapeutic Hypothesis: Antimicrobial and Anti-inflammatory Applications

The pyrimidine and thiophene moieties are independently associated with antimicrobial and anti-inflammatory properties.[8][9][10][13][14] This suggests that this compound could have therapeutic potential in infectious diseases and inflammatory conditions.

Potential Antimicrobial and Anti-inflammatory Targets

-

Bacterial and Fungal Enzymes: The compound could inhibit essential enzymes in microbial metabolic pathways.

-

Inflammatory Mediators: It may modulate the activity of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or interfere with inflammatory signaling pathways.[13]

-

Antioxidant Activity: The compound could act as a scavenger of reactive oxygen species (ROS), which are implicated in both inflammation and microbial pathogenesis.[13][15]

Experimental Workflow for Antimicrobial and Anti-inflammatory Screening

Caption: Screening workflow for antimicrobial and anti-inflammatory potential.

Detailed Experimental Protocols

Protocol 4.3.1: Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

96-well microplates

-

-

Procedure:

-

Perform a serial two-fold dilution of the compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Protocol 4.3.2: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

-

Objective: To assess the free radical scavenging activity of this compound.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound (dissolved in methanol)

-

Ascorbic acid (positive control)

-

96-well microplate

-

-

Procedure:

-

Prepare a solution of DPPH in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

Add 100 µL of the DPPH solution to 100 µL of each compound dilution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence strongly suggests that its most immediate and high-potential application lies in the realm of oncology, specifically as a kinase inhibitor. The proposed workflows and protocols in this guide provide a robust framework for initiating a comprehensive target identification and validation program.

Future research should focus on an iterative process of lead optimization, guided by the results of the initial biological assays. Structure-activity relationship (SAR) studies will be crucial in enhancing potency and selectivity for the identified targets. Furthermore, a thorough investigation of the compound's pharmacokinetic and pharmacodynamic properties will be essential for its translation into a viable clinical candidate. The multifaceted potential of this molecule warrants a dedicated and systematic exploration to unlock its full therapeutic value.

References

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

-

Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]

-

Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. PubMed. [Link]

-

Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. PubMed. [Link]

-

Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. ResearchGate. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and - Semantic Scholar. Semantic Scholar. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. ResearchGate. [Link]

-

Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. PubMed. [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. [Link]

-

Microorganisms: A Potential Source of Bioactive Molecules for Antioxidant Applications. MDPI. [Link]

-

Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-(Thiophen-2-yl)pyrimidin-4-ol Derivatives

Abstract

The confluence of thiophene and pyrimidine rings has given rise to a class of heterocyclic compounds with profound implications in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of 6-(thiophen-2-yl)pyrimidin-4-ol derivatives, a scaffold that has demonstrated remarkable versatility and potent biological activity. We will traverse the historical underpinnings of its synthesis, rooted in classic organic reactions, and chart its evolution into a privileged core for the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action that define this important class of molecules.

Introduction: The Architectural Significance of a Fused Heterocyclic System

The this compound core represents a strategic amalgamation of two biologically significant heterocycles. The pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil.[1] Its presence in numerous approved drugs highlights its role as a versatile scaffold capable of engaging in crucial hydrogen bonding interactions with biological targets.[2] The thiophene ring, an aromatic five-membered heterocycle containing sulfur, is a bioisostere of the phenyl ring and is found in many pharmaceuticals, where it often enhances metabolic stability and modulates electronic properties.[3] The fusion of these two entities creates a unique chemical architecture with a rich potential for diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[4][5]

A Historical Perspective: From Classic Reactions to a Modern Pharmacophore

While a singular "discovery" of the this compound scaffold is not pinpointed to a specific date or individual, its conceptual origins can be traced back to the foundational work on pyrimidine synthesis. The most pertinent historical precedent is the multicomponent reaction developed by the Italian chemist Pietro Biginelli in 1891.[6][7] The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), provided a robust and straightforward method for synthesizing dihydropyrimidinones.[6][8][9]

The intellectual leap to creating thiophene-containing pyrimidines involved substituting the aldehyde and/or the β-ketoester components with thiophene-bearing precursors. The general and most common synthetic route to this compound and its derivatives is a variation of this classic condensation chemistry, underscoring the enduring legacy of Biginelli's work.

Synthetic Strategies: The Art and Science of Building the Core

The construction of the this compound scaffold is primarily achieved through a convergent synthesis strategy that involves the initial formation of a chalcone intermediate. This approach offers modularity, allowing for the introduction of diverse substituents on both the thiophene and the aryl portions of the molecule, which is crucial for structure-activity relationship (SAR) studies.

The Chalcone Route: A Step-by-Step Protocol

The most prevalent synthetic pathway commences with a Claisen-Schmidt condensation to form a thiophene-containing chalcone, which is then cyclized to the desired pyrimidine.

Experimental Protocol: Synthesis of 4-(4-hydroxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-ol

-

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

-

To a stirred solution of 4-hydroxyacetophenone (1.36 g, 10 mmol) and thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in ethanol (20 mL), a solution of potassium hydroxide (0.84 g, 15 mmol) in water (5 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours, during which a solid precipitate typically forms.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

The mixture is then poured into ice-cold water (100 mL) and acidified with dilute hydrochloric acid (1 M) to a pH of 4-5.

-

The resulting solid is collected by filtration, washed with water until neutral, and dried under vacuum.

-

The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

-

-

Step 2: Cyclization to 4-(4-hydroxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-ol

-

A mixture of the chalcone from Step 1 (2.30 g, 10 mmol), urea (0.90 g, 15 mmol), and potassium hydroxide (0.56 g, 10 mmol) in absolute ethanol (30 mL) is refluxed for 8-10 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).

-

The solution is neutralized with dilute acetic acid, leading to the precipitation of the product.

-

The solid is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, affords the purified this compound derivative.

-

Causality Behind Experimental Choices:

-

Base Catalyst in Chalcone Synthesis: The use of a strong base like potassium hydroxide is essential to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the thiophene-2-carboxaldehyde.

-

Acidification: Acidification is necessary to neutralize the reaction mixture and precipitate the chalcone product.

-

Urea in Cyclization: Urea serves as the nitrogen-containing component to form the pyrimidine ring. The two nitrogen atoms of urea are incorporated into the heterocyclic structure.

-

Reflux Conditions: The cyclization step requires elevated temperatures (reflux) to provide the necessary activation energy for the condensation and ring-closing reactions.

Alternative Synthetic Approaches

While the chalcone route is dominant, other methods have been employed, such as starting from pyrimidine-2,4,6(1H,3H,5H)-trione and introducing the thiophene moiety through a series of halogenation and coupling reactions.[10] These alternative routes can be advantageous when specific substitution patterns are desired that are not readily accessible through the chalcone methodology.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide array of pharmacological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity: Targeting Kinase Signaling Pathways

A substantial body of research has demonstrated that this compound derivatives can function as potent inhibitors of various protein kinases that are often dysregulated in cancer.

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key players in tumor growth, proliferation, and angiogenesis.[11] Several novel 4-thiophenyl-pyrimidine derivatives have been designed and synthesized as dual EGFR/VEGFR-2 inhibitors.[12]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of EGFR and VEGFR-2. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to cell proliferation and angiogenesis.[11]

Signaling Pathway of EGFR and VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound derivatives.

FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6) are critical targets in hematological malignancies and various solid tumors, respectively.[13][14] Thieno[2,3-d]pyrimidine derivatives, which share a similar core structure, have shown potent inhibitory activity against FLT3.[14] Furthermore, pyrimidine-based compounds are well-established inhibitors of CDK4/6.[15]

-

Mechanism of Action: Inhibition of FLT3 by these derivatives can block the proliferation of leukemia cells.[16] By targeting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[17]

Signaling Pathway of CDK4/6 Inhibition

Caption: Mechanism of cell cycle arrest via CDK4/6 inhibition.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |

| SK-25 | Not specified | MiaPaCa-2 | 1.95 | [18] |

| 10b | EGFR/VEGFR-2 | HepG-2 | 0.161 (EGFR) / 0.141 (VEGFR-2) | [12] |

| 2a | EGFR/VEGFR-2 | HepG-2 | 0.209 (EGFR) / 0.195 (VEGFR-2) | [12] |

| 16d | FLT3 | MV4-11 | Not specified | [14] |

| 23k | FLT3/CDK4 | Not specified | 0.011 (FLT3) / 0.007 (CDK4) | [13] |

Anti-inflammatory and Antioxidant Activities

Certain 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivatives have demonstrated potent anti-inflammatory and antioxidant properties.[17] The anti-inflammatory activity is believed to be mediated, in part, through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. The antioxidant activity has been demonstrated through DPPH radical scavenging assays.[17]

Structure-Activity Relationship (SAR) Insights

The modular synthesis of this compound derivatives has enabled extensive SAR studies, providing valuable insights into the structural requirements for potent biological activity.

-

Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring at the 4-position of the pyrimidine core significantly influence activity. For instance, in a series of EGFR/VEGFR-2 inhibitors, different substitutions on the phenyl ring led to varying potencies.[12]

-

Modifications at the Pyrimidine Core: Alterations to the pyrimidine ring itself, such as the introduction of different functional groups at the 2-position, can dramatically impact biological activity. For example, the presence of an amino group versus a hydroxyl group can alter the binding interactions with the target protein.

-

Thiophene Ring Modifications: While less explored, modifications to the thiophene ring could also provide opportunities to fine-tune the pharmacological properties of these compounds.

Future Directions and Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its straightforward synthesis, coupled with its proven ability to potently and selectively modulate the activity of key biological targets, ensures its continued relevance in drug discovery. Future research in this area will likely focus on:

-

Optimization of Pharmacokinetic Properties: Enhancing the drug-like properties of these derivatives, such as solubility, metabolic stability, and oral bioavailability, will be crucial for their clinical translation.

-

Exploration of New Biological Targets: The inherent versatility of the scaffold suggests that it may have utility against a broader range of therapeutic targets beyond those already identified.

-

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to develop more selective and durable inhibitors represents an exciting frontier.

References

- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.

- Chen, H., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(8), 2095-2111.

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

- Shehab, W. S., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal, 12(1), 69.

- Guo, Y., et al. (2022). Cell cycle and action of CDK4/6 inhibitor.

- Ranu, B. C., et al. (2002). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. Arkivoc, 2003(6), 88-93.

- Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12056-12071.

- Wang, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117139.

- Van der Poel, S., et al. (2011). Pietro Biginelli: The Man Behind the Reaction. ChemistryViews.

-

Mercer University. (n.d.). Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]

- JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(7).

- Li, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669.

- Siddesh, M. B., et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(5), 1146-1154.

- El-Sayed, N. N. E., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4976.

- Abdelgawad, M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1083-1102.

- Zhang, Z., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1775-1782.

- Albratty, M., et al. (2017). Original research paper. Synthesis and antitumor activity of some novel thiophene, pyrimidine, coumarin, pyrazole and pyridine derivatives. Acta Pharmaceutica, 67(1), 15-33.

- El-Gohary, N. S., & Shaaban, M. I. (2023). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 13(33), 23160-23181.

- ResearchGate. (n.d.). Known substituted pyrimidines as VEGFR-2 inhibitors.

- Liu, Y., et al. (2023). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry, 89, 117351.

- El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12089-12111.

- ResearchGate. (n.d.).

- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075.

- SciSpace. (2023).

- Kim, H. J., et al. (2016). Structural Modifications at the 6-position of thieno[2,3-d]pyrimidines and Their Effects on Potency at FLT3 for Treatment of Acute Myeloid Leukemia. European Journal of Medicinal Chemistry, 121, 537-549.

- Xu, S., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115669.

- Wang, Y., et al. (2015). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry, 58(23), 9237-9251.

- Al-Warhi, T., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- ResearchGate. (n.d.). (PDF) Original research paper.

-

Vichem. (n.d.). Development of selective FLT3 inhibitors. Retrieved from [Link]

- Khan, I., & I. (2022).

- Kiyoi, H. (2013). FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. Nagoya Journal of Medical Science, 75(1-2), 1-10.

- ResearchGate. (n.d.). (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents.

- Kamal, A., et al. (2019). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 9(1), 1-12.

- National Institutes of Health. (n.d.).

- bioRxiv. (2022).

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1362.

Sources

- 1. jetir.org [jetir.org]